4-Methyl-2-((tetrahydro-2H-pyran-4-yl)amino)pentan-1-ol
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Overview
Description
4-Methyl-2-((tetrahydro-2H-pyran-4-yl)amino)pentan-1-ol is an organic compound that features a tetrahydropyran ring, an amino group, and a pentanol chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-((tetrahydro-2H-pyran-4-yl)amino)pentan-1-ol typically involves the following steps:
Formation of the Tetrahydropyran Ring: This can be achieved by hydrogenation of dihydropyran using a catalyst such as Raney nickel.
Introduction of the Amino Group: The amino group can be introduced through a nucleophilic substitution reaction where an appropriate amine reacts with a halogenated precursor.
Attachment of the Pentanol Chain: The final step involves the attachment of the pentanol chain, which can be done through a series of reactions including reduction and substitution.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-((tetrahydro-2H-pyran-4-yl)amino)pentan-1-ol can undergo various types of chemical reactions, including:
Substitution: The amino group can participate in substitution reactions with electrophiles to form new compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated compounds, amines.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Amino-substituted derivatives.
Scientific Research Applications
4-Methyl-2-((tetrahydro-2H-pyran-4-yl)amino)pentan-1-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Methyl-2-((tetrahydro-2H-pyran-4-yl)amino)pentan-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, resulting in the observed effects .
Comparison with Similar Compounds
Similar Compounds
- 2H-Pyran-4-ol, tetrahydro-4-methyl-2-(2-methylpropyl)-
- (2R,4R)-4-Methyl-2-(2-methylprop-1-en-1-yl)tetrahydro-2H-pyran
- cis-Rose oxide
- trans-Rose oxide
Uniqueness
4-Methyl-2-((tetrahydro-2H-pyran-4-yl)amino)pentan-1-ol is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to participate in a variety of chemical reactions and makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C11H23NO2 |
---|---|
Molecular Weight |
201.31 g/mol |
IUPAC Name |
4-methyl-2-(oxan-4-ylamino)pentan-1-ol |
InChI |
InChI=1S/C11H23NO2/c1-9(2)7-11(8-13)12-10-3-5-14-6-4-10/h9-13H,3-8H2,1-2H3 |
InChI Key |
UQCHGXAOTLPNOI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(CO)NC1CCOCC1 |
Origin of Product |
United States |
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